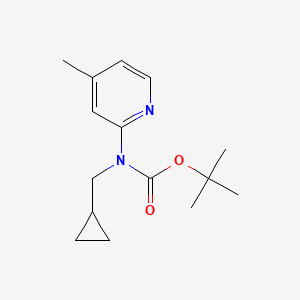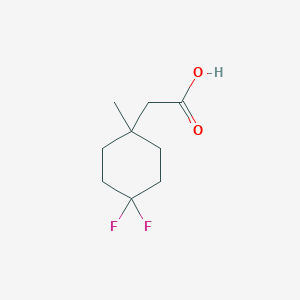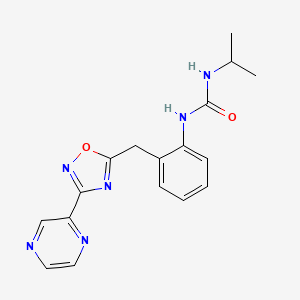![molecular formula C8H18Cl2N4O B2370080 {1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride CAS No. 1609407-91-1](/img/structure/B2370080.png)
{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Methoxypropyl Group: The methoxypropyl group is introduced via an alkylation reaction using 3-methoxypropyl halides.
Formation of the Final Compound: The final compound is obtained by reacting the intermediate with ethylamine under controlled conditions, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of {1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole structure without additional functional groups.
3-Methoxypropylamine: A simple amine with a methoxypropyl group.
Ethylamine: A basic amine structure.
Uniqueness
{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride is unique due to the combination of the triazole ring and the methoxypropyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
属性
IUPAC Name |
1-[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O.2ClH/c1-7(9)8-11-10-6-12(8)4-3-5-13-2;;/h6-7H,3-5,9H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMWCJJPZVLNRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1CCCOC)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-chloro-6-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2370009.png)




![3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2370017.png)
![(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2370018.png)

